Chemical properties and structure of 3-Ethyl-6-iodoquinazolin-4(3H)-one
Chemical properties and structure of 3-Ethyl-6-iodoquinazolin-4(3H)-one
An In-Depth Technical Guide to 3-Ethyl-6-iodoquinazolin-4(3H)-one: Structure, Properties, and Synthesis
Abstract
This technical guide provides a comprehensive scientific overview of 3-Ethyl-6-iodoquinazolin-4(3H)-one, a halogenated derivative of the medicinally significant quinazolinone scaffold. The quinazolinone core is a privileged structure in drug discovery, with derivatives exhibiting a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The introduction of an iodine atom at the 6-position and an ethyl group at the 3-position significantly influences the molecule's physicochemical properties and potential as a synthetic intermediate for more complex molecules. This document, intended for researchers and drug development professionals, details the elucidated structure, predicted spectroscopic profile, a robust synthetic pathway with mechanistic insights, and potential research applications for this compound.
Introduction to the Quinazolinone Scaffold
The Privileged Scaffold in Medicinal Chemistry
The 4(3H)-quinazolinone nucleus, a fusion of benzene and pyrimidinone rings, is a cornerstone in heterocyclic chemistry and medicinal science.[3] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal framework for designing molecules that can bind to a wide array of biological targets. Numerous quinazolinone-based drugs have reached the market, including anticancer agents like Gefitinib and Erlotinib, which act as tyrosine kinase inhibitors.[5] This success has spurred extensive research into novel derivatives to address unmet medical needs.[2][6]
Significance of Halogenation: The Role of the 6-Iodo Substituent
Halogenation is a powerful strategy in drug design to modulate a molecule's pharmacokinetic and pharmacodynamic properties. The iodine atom at the 6-position of the quinazolinone core in 3-Ethyl-6-iodoquinazolin-4(3H)-one is of particular interest for two primary reasons:
-
Modulation of Biological Activity: The introduction of a bulky, lipophilic iodine atom can enhance binding affinity to protein targets and alter metabolic pathways. Studies on various iodoquinazolinone derivatives have demonstrated potent antimicrobial and anticancer activities, suggesting the iodo-substituent is a key pharmacophoric feature.[3][7][8]
-
Synthetic Handle: The carbon-iodine bond is highly versatile in organic synthesis, serving as a reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the late-stage functionalization of the quinazolinone scaffold, enabling the rapid generation of diverse chemical libraries for screening.
Molecular Structure and Physicochemical Properties
Chemical Structure Elucidation
The structure of 3-Ethyl-6-iodoquinazolin-4(3H)-one consists of the core quinazolinone heterocycle, an ethyl group attached to the nitrogen at position 3 (N-3), and an iodine atom at position 6 (C-6) of the benzene ring.
Physicochemical Data
The following table summarizes the key physicochemical properties of the molecule.
| Property | Value |
| IUPAC Name | 3-Ethyl-6-iodo-3,4-dihydroquinazolin-4-one |
| Molecular Formula | C₁₀H₉IN₂O |
| Molecular Weight | 300.10 g/mol |
| CAS Number | Not explicitly available in searched literature |
| Appearance | Predicted to be a solid at room temperature |
Structural Diagram
Caption: Chemical structure of 3-Ethyl-6-iodoquinazolin-4(3H)-one.
Spectroscopic Profile (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the ethyl group and the aromatic protons.
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Ethyl Protons: A triplet at approximately 1.3-1.4 ppm (3H, -CH₃) and a quartet around 4.1-4.2 ppm (2H, -CH₂-).
-
Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (7.5-8.5 ppm). The proton at C-5 will likely be a doublet, the proton at C-7 a doublet of doublets, and the proton at C-8 a doublet, with coupling constants characteristic of ortho and meta relationships. The proton at C-2 will appear as a singlet further downfield.
¹³C NMR Spectroscopy
The carbon spectrum will confirm the carbon framework.
-
Carbonyl Carbon (C-4): A characteristic peak around 160-165 ppm.
-
Aromatic Carbons: Multiple signals between 120-150 ppm. The carbon bearing the iodine (C-6) will have a distinct chemical shift.
-
Ethyl Carbons: Two signals in the aliphatic region, typically around 15 ppm (-CH₃) and 45 ppm (-CH₂-).
Infrared (IR) Spectroscopy
The IR spectrum is defined by its functional groups.[11][13]
-
C=O Stretch (Amide): A strong, sharp absorption band around 1670-1690 cm⁻¹.
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Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.
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C=N/C=C Stretches: Medium to strong bands in the 1470-1620 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation.
-
Molecular Ion (M⁺): A prominent peak at m/z = 300, corresponding to the molecular weight.
-
Isotopic Pattern: The presence of iodine will result in a characteristic isotopic pattern.
-
Fragmentation: Common fragmentation pathways may include the loss of the ethyl group and cleavage of the quinazolinone ring.
Summary of Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | ~8.3-7.5 ppm (m, 3H, Ar-H), ~8.2 ppm (s, 1H, H-2), ~4.1 ppm (q, 2H, N-CH₂), ~1.3 ppm (t, 3H, CH₃) |
| ¹³C NMR | ~162 ppm (C=O), ~150-120 ppm (Ar-C), ~90-100 ppm (C-I), ~45 ppm (N-CH₂), ~15 ppm (CH₃) |
| IR (cm⁻¹) | ~1680 (C=O), ~1615 (C=N), ~3050 (Ar C-H), ~2950 (Aliphatic C-H) |
| MS (m/z) | 300 [M⁺] |
Synthesis and Mechanistic Insights
Retrosynthetic Analysis & Strategy
The most logical and widely adopted strategy for synthesizing 3-substituted quinazolinones involves a two-step process starting from an anthranilic acid derivative.[1][9][13][14] The retrosynthetic analysis disconnects the N3-C4 and N3-C2 bonds, identifying ethylamine and a 6-iodobenzoxazinone intermediate as key precursors. The benzoxazinone, in turn, is derived from 5-iodoanthranilic acid.
Recommended Synthetic Protocol
This protocol is based on established methodologies for quinazolinone synthesis.[1][13]
Step 1: Synthesis of 6-Iodo-2H-3,1-benzoxazin-4(1H)-one
-
Materials: 5-Iodoanthranilic acid, acetic anhydride.
-
Causality: Anthranilic acid's amino group first acts as a nucleophile, acylating with acetic anhydride. The subsequent intramolecular cyclization, driven by the removal of acetic acid at elevated temperatures, forms the stable six-membered benzoxazinone ring. This intermediate is highly reactive towards nucleophiles.[9]
-
Procedure:
-
To a round-bottom flask, add 5-iodoanthranilic acid (1 equivalent).
-
Add an excess of acetic anhydride (3-5 equivalents).
-
Heat the mixture under reflux for 2-3 hours. The reaction progress can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates upon cooling. If not, slowly add the mixture to ice-cold water to precipitate the solid.
-
Filter the solid, wash with cold water, and dry under vacuum. The resulting 6-Iodo-2-methyl-3,1-benzoxazin-4-one is typically used in the next step without further purification.
-
Step 2: Synthesis of 3-Ethyl-6-iodoquinazolin-4(3H)-one
-
Materials: 6-Iodo-2H-3,1-benzoxazin-4(1H)-one, ethylamine (aqueous solution or gas), and a suitable solvent like ethanol or glacial acetic acid.
-
Causality: Ethylamine, a primary amine, acts as a potent nucleophile. It attacks the electrophilic carbonyl carbon of the benzoxazinone ring, leading to ring-opening. This is followed by an intramolecular cyclization and dehydration, where the ring oxygen is replaced by the ethylamine nitrogen to form the thermodynamically stable quinazolinone product.[9][13]
-
Procedure:
-
Dissolve the 6-Iodo-2H-3,1-benzoxazin-4(1H)-one (1 equivalent) from Step 1 in glacial acetic acid or ethanol.
-
Add ethylamine (1.2-1.5 equivalents) to the solution.
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker of crushed ice.
-
The solid product will precipitate. Filter the precipitate, wash thoroughly with water to remove any acid, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 3-Ethyl-6-iodoquinazolin-4(3H)-one.
-
Synthesis Workflow Diagram
Caption: A two-step workflow for the synthesis of 3-Ethyl-6-iodoquinazolin-4(3H)-one.
Potential Applications and Research Directions
Foundation in Medicinal Chemistry
Given the broad spectrum of biological activities associated with the quinazolinone scaffold, 3-Ethyl-6-iodoquinazolin-4(3H)-one is a promising candidate for biological screening. Its structural similarity to known bioactive molecules suggests potential efficacy in several therapeutic areas.[1][3][4]
Potential as an Antimicrobial or Anticancer Agent
Research has specifically highlighted iodoquinazolinone derivatives for their potent antimicrobial and anticancer effects.[3][7][8]
-
Antimicrobial: The compound could be screened against a panel of pathogenic bacteria and fungi. The lipophilicity imparted by the iodo and ethyl groups may enhance cell membrane penetration.[3][15]
-
Anticancer: Many quinazolinone-based anticancer drugs target protein kinases. This molecule could be evaluated for inhibitory activity against various kinases or tested for general cytotoxicity against cancer cell lines.[2]
Utility as a Synthetic Intermediate
Perhaps the most immediate and valuable application for this compound is as a building block in synthetic chemistry. The C-I bond is a prime site for creating more complex molecules through reactions such as:
-
Suzuki Coupling: To introduce new aryl or heteroaryl groups.
-
Sonogashira Coupling: To append alkyne functionalities.
-
Heck Coupling: To form carbon-carbon double bonds.
-
Buchwald-Hartwig Amination: To introduce new amine substituents.
This versatility allows researchers to build a library of diverse 6-substituted quinazolinones from a single, well-defined intermediate, accelerating the drug discovery process.
Conclusion
3-Ethyl-6-iodoquinazolin-4(3H)-one is a strategically designed molecule that combines the privileged quinazolinone scaffold with the synthetically versatile and pharmacologically relevant iodo-substituent. While detailed experimental data on this specific compound is limited, its properties and behavior can be reliably predicted from a wealth of literature on related structures. Its straightforward synthesis makes it an accessible platform for further chemical exploration. This guide provides the foundational knowledge for researchers to synthesize, characterize, and utilize 3-Ethyl-6-iodoquinazolin-4(3H)-one as a valuable intermediate in the development of novel therapeutic agents and other advanced materials.
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